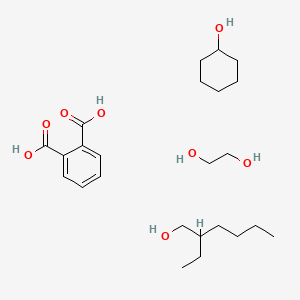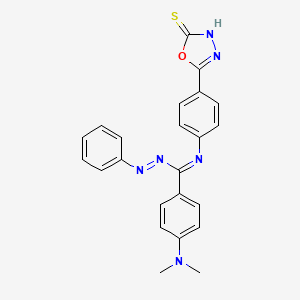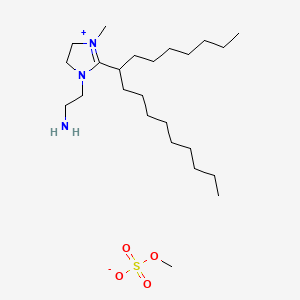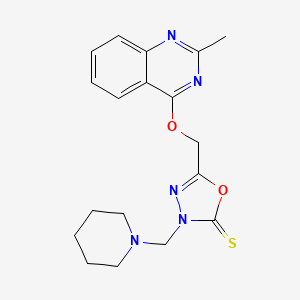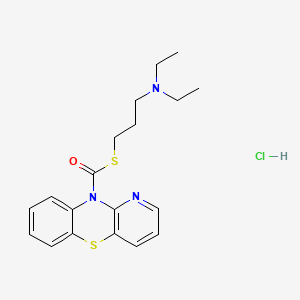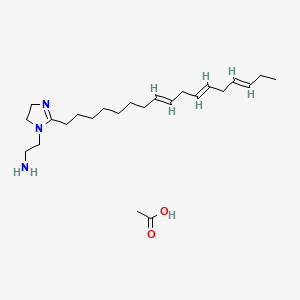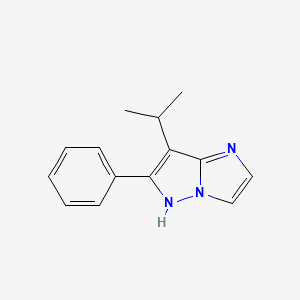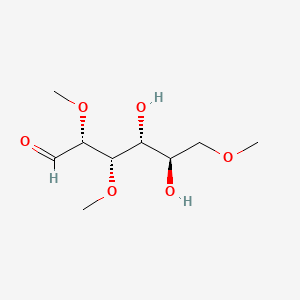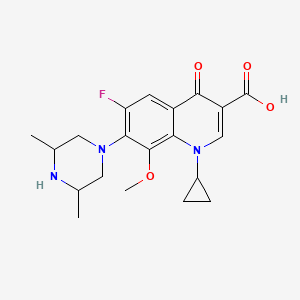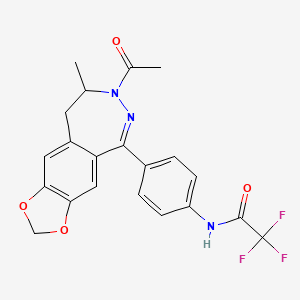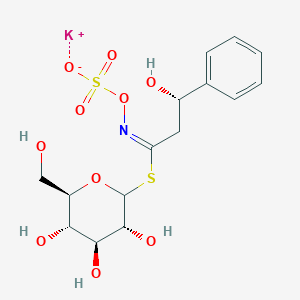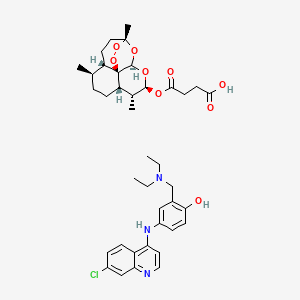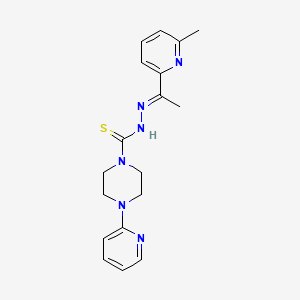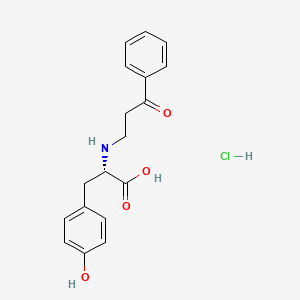
Isononanamide, N-(2-ethylhexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononanamide, N-(2-ethylhexyl)- is a chemical compound with the molecular formula C17H35NO . It is an amide derivative, specifically an N-substituted amide, where the nitrogen atom is bonded to a 2-ethylhexyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isononanamide, N-(2-ethylhexyl)- typically involves the reaction of isononanoic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction can be represented as follows:
Isononanoic Acid+2-Ethylhexylamine→Isononanamide, N-(2-ethylhexyl)-+Water
The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of Isononanamide, N-(2-ethylhexyl)- is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity Isononanamide, N-(2-ethylhexyl)- suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Isononanamide, N-(2-ethylhexyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted amides and related compounds.
Aplicaciones Científicas De Investigación
Isononanamide, N-(2-ethylhexyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of Isononanamide, N-(2-ethylhexyl)- depends on its specific application. In general, the compound interacts with molecular targets through its amide group, which can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isononanamide: The parent compound without the 2-ethylhexyl group.
N-(2-ethylhexyl)acetamide: An amide with a similar structure but with an acetamide group instead of isononanamide.
N-(2-ethylhexyl)benzamide: An amide with a benzamide group instead of isononanamide.
Uniqueness
Isononanamide, N-(2-ethylhexyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 2-ethylhexyl group enhances its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications where such properties are desired.
Propiedades
Número CAS |
93820-33-8 |
|---|---|
Fórmula molecular |
C17H35NO |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)-7-methyloctanamide |
InChI |
InChI=1S/C17H35NO/c1-5-7-12-16(6-2)14-18-17(19)13-10-8-9-11-15(3)4/h15-16H,5-14H2,1-4H3,(H,18,19) |
Clave InChI |
CYJLFSMDQYFKRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC(=O)CCCCCC(C)C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


